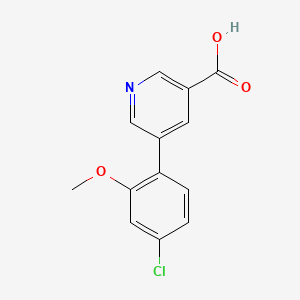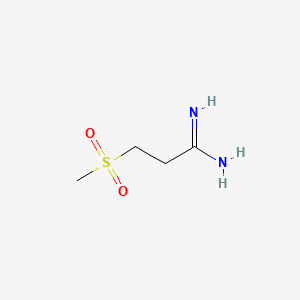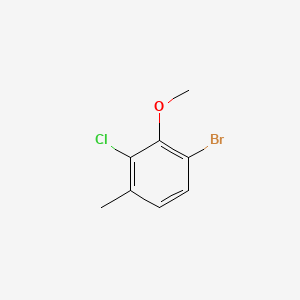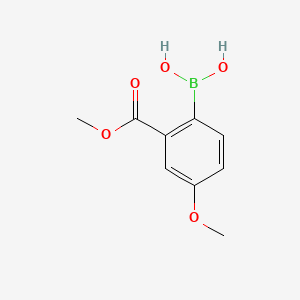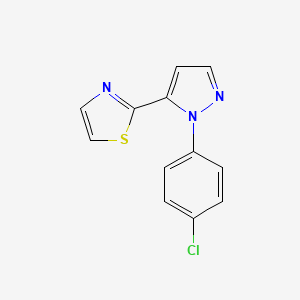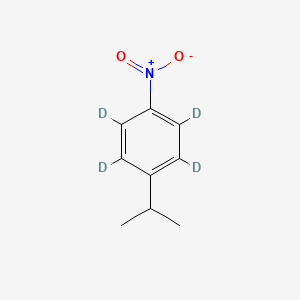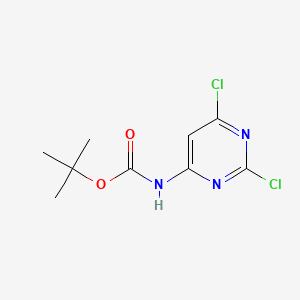
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the linear formula C9H11CL2N3O2 .
Synthesis Analysis
The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate.Molecular Structure Analysis
The molecular structure of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is represented by the InChI code: 1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.11 . It is a white solid with a density of 1.4±0.1 g/cm3 . It has a boiling point of 318.5±27.0 °C at 760 mmHg and a flash point of 146.4±23.7 °C .科学的研究の応用
Chemical Structure and Interaction
Isomorphous Crystal Structures
tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate are part of an isostructural family, illustrating the relevance of tert-butyl carbamates in the formation of certain crystal structures. The molecules in these structures are interconnected through a bifurcated N-H⋯O hydrogen bond and a C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).
Reaction Studies
Interaction with Glycine Esters
The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl and tert-butylglycinate, depending on the reaction conditions, can lead to the formation of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. The composition and structure of the synthesized compounds were confirmed by NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis (Zinchenko et al., 2018).
Photoredox-Catalyzed Processes
Amination of o-Hydroxyarylenaminones
tert-Butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor developed in a laboratory, was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This established a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. The downstream transformations of these 3-aminochromones to construct diverse amino pyrimidines indicate the broadening of applications of this photocatalyzed protocol (Wang et al., 2022).
Structural Activity Studies
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines was synthesized as ligands for the histamine H4 receptor. Compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, and its derivatives showed promising results, with some exhibiting potent in vitro activity and effectiveness as anti-inflammatory and antinociceptive agents in animal models. This underscores the potential of tert-butyl carbamate derivatives in developing therapeutics (Altenbach et al., 2008).
Organogel and Fluorescent Sensor Applications
Pyrimidine-Containing β-Iminoenolate Difluoroboron Complexes
New pyrimidine-containing β-iminoenolates and their difluoroboron complexes were synthesized, highlighting the role of tert-butyl in gel formation. These complexes exhibited reversible mechanofluorochromic behavior, with potential as multi-stimuli-responsive soft materials. The xerogel-based film of TCPPAB emitted strong yellow light and could act as a “turn-off” fluorescent sensor to detect TFA vapor (Mi et al., 2018).
Crystallography and Molecular Architecture
Carbamate Derivatives and Hydrogen Bonds
Two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have been synthesized and structurally characterized. The crystal packing exhibits a complex interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This highlights the diverse molecular environments and interactions experienced by tert-butyl carbamate derivatives (Das et al., 2016).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNKYVWJTKTHRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670391 |
Source


|
| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
CAS RN |
1244949-72-1 |
Source


|
| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

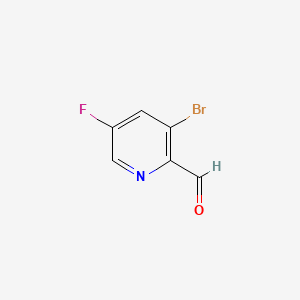
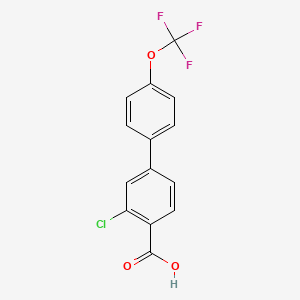
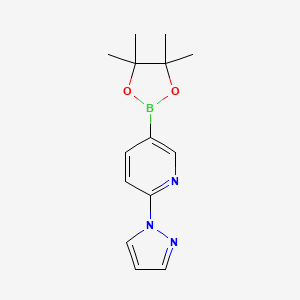
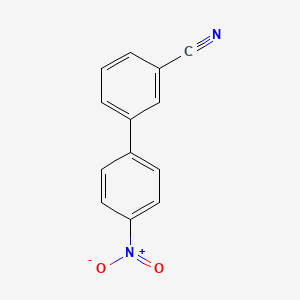
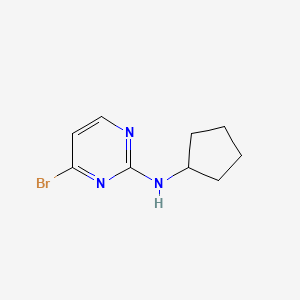
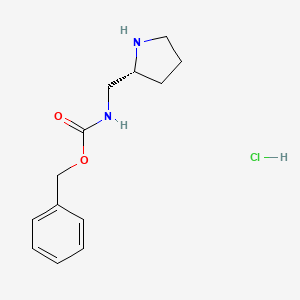
![(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one](/img/structure/B580842.png)
![[5-Amino-4-tert-butyl-2-(2-methoxycarbonyloxy-1,1-dimethyl-ethyl)phenyl] methyl carbonate](/img/structure/B580844.png)
